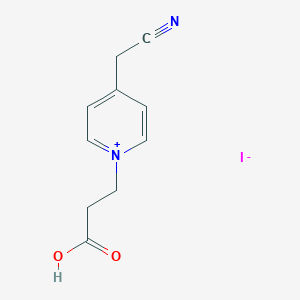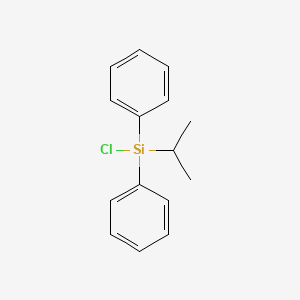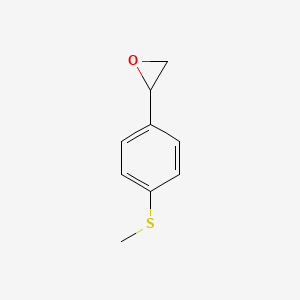![molecular formula C14H15BrN4O2 B8475990 3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8475990.png)
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an azetidin-3-yloxy group, a bromine atom, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidin-3-yloxy Intermediate: This step involves the reaction of azetidine with an appropriate halogenated pyridine derivative under basic conditions to form the azetidin-3-yloxy intermediate.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyridine ring.
Methylation: The final step involves the methylation of the pyridine ring using a methylating agent such as methyl iodide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
Pyridin-2-ylacetic Acid Derivatives:
Uniqueness
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is unique due to the presence of the azetidin-3-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its potential as a versatile compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H15BrN4O2 |
|---|---|
Molekulargewicht |
351.20 g/mol |
IUPAC-Name |
3-[[5-(azetidin-3-yloxy)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C14H15BrN4O2/c1-19-8-9(15)4-12(14(19)20)18-13-3-2-10(7-17-13)21-11-5-16-6-11/h2-4,7-8,11,16H,5-6H2,1H3,(H,17,18) |
InChI-Schlüssel |
CDOVZKVSAXWLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)OC3CNC3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Thiazol-2-yl)thio]phenol](/img/structure/B8475924.png)




![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-2-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8475951.png)



![N-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B8475976.png)


![5-Chloro-6-methylbenzo [b] thiophene](/img/structure/B8476007.png)
